METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thienylcarbonylamino group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]-thiophene-3-carboxylate
Uniqueness
METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H14ClNO3S2 |
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Molecular Weight |
391.9g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S2/c1-10-14(11-5-7-12(19)8-6-11)15(18(22)23-2)17(25-10)20-16(21)13-4-3-9-24-13/h3-9H,1-2H3,(H,20,21) |
InChI Key |
MGMUQGCPXKLJQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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